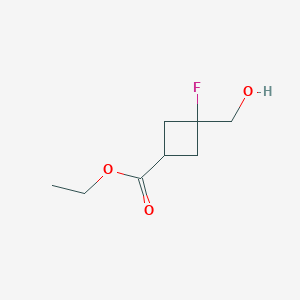

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate

Description

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative featuring a hydroxymethyl group and an ethyl ester moiety. Its structure combines the steric constraints of a cyclobutane ring with the electronic effects of fluorine and the polar hydroxymethyl group. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxymethyl group offers a site for further chemical modifications, such as oxidation or derivatization .

Properties

IUPAC Name |

ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALCJMXBRTZKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of ethyl 3-fluoro-3-(carboxymethyl)cyclobutane-1-carboxylate.

Reduction: Formation of ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-methanol.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a cyclobutane derivative that contains a fluorine atom and a hydroxymethyl group attached to the third carbon on the cyclobutane ring. It is a carboxylic acid derivative, specifically an ester, because of the ethyl group connected to its carboxylic acid component. This compound has uses in fields such as medicinal and organic chemistry.

IUPAC Name: this compound

Molecular Formula: C8H13FO3

Molecular Weight: 176.19 g/mol

CAS Number: 2287342-53-2

Scientific Research Applications

This compound is a building block in the creation of complex organic molecules. The fluoro group can improve binding affinity to particular biological targets, which could change how enzymes work or how receptors interact. This compound is being studied for use in treatments, especially in the creation of medications for conditions like viral infections.

Potential applications of this compound:

- Organic Synthesis: It serves as a building block for creating complex organic molecules.

- Medicinal Chemistry: It is investigated for potential therapeutic applications. It may also be used in drug development for diseases such as viral infections.

Safety Information

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from other cyclobutane derivatives, particularly in its substitution pattern. Below is a detailed comparison with key analogs:

Substituent Effects and Reactivity

- Ethyl 3,3-difluorocyclobutanecarboxylate (CAS 227607-45-6): Substituents: Two fluorine atoms at the 3-position. Impact: The absence of a hydroxymethyl group reduces polarity, leading to lower solubility in aqueous media compared to the target compound. Similarity Score: 0.93 (indicating high structural overlap but distinct functionalization) .

Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS 1225532-89-7) :

- Substituents : Two fluorines at C3 and a methyl group at C1.

- Impact : The methyl group introduces steric hindrance, which may slow down ester hydrolysis compared to the target compound. The lack of a hydroxymethyl group limits its utility in cross-coupling reactions .

- Boiling Point : 164.0±40.0 °C (lower than expected for the target compound due to reduced hydrogen bonding) .

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS 1392803-31-4) :

- Substituents : Trifluoromethyl and hydroxyl groups at C3.

- Impact : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability but reducing water solubility. The hydroxyl group allows for hydrogen bonding, similar to the hydroxymethyl group in the target compound, but the trifluoromethyl group’s strong electron-withdrawing effect may stabilize the ring against electrophilic attacks .

Physical and Chemical Properties

*Estimated values based on analogs; experimental data unavailable in provided evidence.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Ethyl 3,3-difluorocyclobutanecarboxylate | Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate |

|---|---|---|---|

| Key Substituents | F, CH₂OH | 2×F | CF₃, OH |

| Polarity | Moderate (hydroxymethyl) | Low (fluorine-dominated) | High (CF₃ and OH) |

| Synthetic Flexibility | High (hydroxymethyl reactive) | Low | Moderate (OH reactive) |

| Estimated LogP | ~1.5 | ~2.0 | ~2.5 |

Table 2: Commercial Availability and Pricing (Selected Analogs)

| Compound | Supplier | Purity | Price (1g) |

|---|---|---|---|

| Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | Apolloscientific | 95% | $213 |

Biological Activity

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a compound of interest due to its unique structural features, including a cyclobutane ring, a fluoro group, and a hydroxymethyl group. These characteristics contribute to its potential biological activities, making it a candidate for further pharmacological exploration.

The compound has the following molecular formula:

- Molecular Weight : Approximately 176.187 g/mol

- Structural Features :

- Cyclobutane ring

- Fluoro group (enhances reactivity and binding affinity)

- Hydroxymethyl group (potential for hydrogen bonding)

| Feature | Description |

|---|---|

| Fluoro Group | Enhances stability and binding affinity to biological targets |

| Hydroxymethyl Group | Can participate in hydrogen bonding and oxidation reactions |

| Ethyl Ester Group | Contributes to the compound's solubility and reactivity |

The mechanism of action for this compound involves interactions with specific biological targets. The fluoro group significantly enhances the compound's binding affinity to enzymes or receptors, while the hydroxymethyl group can engage in hydrogen bonding interactions. These interactions may modulate the activity of target molecules, leading to various biological effects, including potential therapeutic applications against viral infections.

Antiviral Properties

Preliminary studies suggest that derivatives of cyclobutane compounds, including this compound, exhibit significant antiviral properties. Research indicates that these compounds may interact effectively with viral enzymes or receptors, potentially inhibiting viral replication.

Enzyme Inhibition

The compound may also demonstrate enzyme inhibition capabilities. For instance, the structural configuration allows it to mimic natural substrates, which could lead to competitive inhibition of specific enzymes involved in disease processes. This mechanism is critical for drug design and development.

Case Studies and Research Findings

-

Antiviral Activity Against Hepatitis B :

- A study investigated the efficacy of related cyclobutane derivatives against Hepatitis B virus (HBV). Results indicated that modifications to the cyclobutane ring enhanced binding affinity to HBV polymerase, suggesting potential therapeutic applications for this compound in treating HBV infections.

- Enzyme Interaction Studies :

Safety Profile

While exploring its biological activity, safety data indicates that this compound may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Therefore, appropriate handling precautions are necessary during research and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.